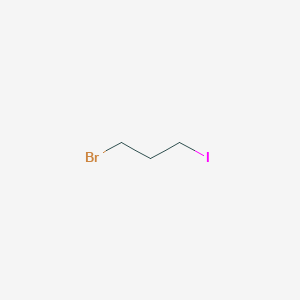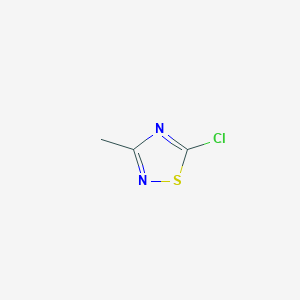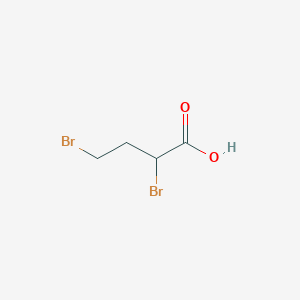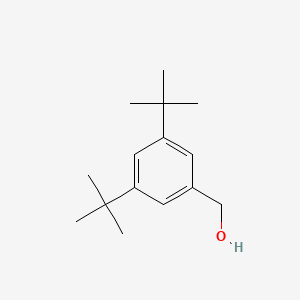
6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through various methods. One notable approach is the Pictet–Spengler reaction, where phenylethylamine reacts with dimethoxymethane in the presence of aqueous HCl at elevated temperatures to form the tetrahydroisoquinoline scaffold .
Wissenschaftliche Forschungsanwendungen
Synthesis of Alkaloids
This compound serves as a precursor in the synthesis of various alkaloids. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are often used in medicine due to their pharmacological effects .
Pharmacological Research
6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride: is studied for its wide range of pharmacological activities. It has been reported to possess anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial properties. These activities make it a valuable compound for developing new therapeutic agents .
Neurochemical Studies
In neurochemistry, this compound is of interest due to its structural similarity to neurotransmitters. It can be used to study the function of neurotransmitter systems, particularly those involving catecholamines, which are hormones made by the adrenal glands, such as dopamine .
Material Science
The compound’s unique structure makes it a candidate for the development of novel materials. Its derivatives can be used in the creation of organic semiconductors, which are essential for the development of electronic devices like light-emitting diodes (LEDs), solar cells, and transistors .
Chemical Biology
In chemical biology, 6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride can be used to probe biological systems. It can help in understanding the interaction between small molecules and biological macromolecules, leading to insights into enzyme function and the discovery of new drug targets .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments, validate methods, or perform trace analysis. Its well-defined properties allow for accurate and precise measurements .
Environmental Chemistry
Researchers can use this compound to study its environmental fate, transport, and effects. Understanding how it behaves in the environment can inform the development of strategies to mitigate any potential negative impacts .
Agricultural Chemistry
In agriculture, derivatives of 6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride could be explored for their potential use as pesticides or herbicides. Their effectiveness against various pests and weeds can be assessed to improve crop protection .
Safety and Hazards
Zukünftige Richtungen
Research on 6-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride should continue to explore its potential applications, biological activities, and synthetic strategies for constructing related compounds. Further studies may uncover novel therapeutic uses or enhance our understanding of its mechanisms .
Eigenschaften
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGWYVRWBOWTQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503776 | |
| Record name | 6-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride | |
CAS RN |
33537-97-2 | |
| Record name | 6-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,7-Dimethyl-6-nitrobenzo[d]thiazole](/img/structure/B1590510.png)





